molecular formula C9H9F6N3O B14384670 N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide CAS No. 88181-41-3

N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide

Cat. No.: B14384670
CAS No.: 88181-41-3
M. Wt: 289.18 g/mol
InChI Key: YEPYPEPDSNQIIH-UHFFFAOYSA-N
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Description

N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide is a compound characterized by the presence of trifluoromethyl groups and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide typically involves the reaction of 2,4-bis(trifluoromethyl)-1H-imidazole with an appropriate ethylating agent, followed by acetylation. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation of the imidazole ring and promote nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with substituted functional groups.

Scientific Research Applications

N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    Bis(trifluoromethyl)imidazole derivatives: Compounds with similar trifluoromethyl and imidazole structures.

    Trifluoromethylated acetamides: Compounds with trifluoromethyl groups attached to acetamide moieties.

Uniqueness

N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide is unique due to the combination of its trifluoromethyl groups and imidazole ring, which confer distinct chemical properties and potential applications. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

88181-41-3

Molecular Formula

C9H9F6N3O

Molecular Weight

289.18 g/mol

IUPAC Name

N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide

InChI

InChI=1S/C9H9F6N3O/c1-4(19)16-3-2-5-6(8(10,11)12)18-7(17-5)9(13,14)15/h2-3H2,1H3,(H,16,19)(H,17,18)

InChI Key

YEPYPEPDSNQIIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(N=C(N1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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